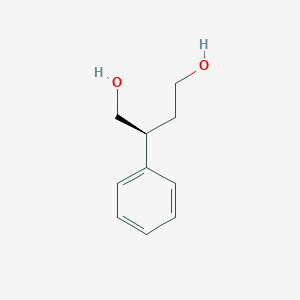

(S)-2-Phenylbutane-1,4-diol

Description

Significance of Enantiopure Alcohols and Diols in Contemporary Chemical Research

Enantiopure alcohols and diols are fundamental building blocks in the synthesis of a vast array of complex organic molecules. Their importance stems from the prevalence of hydroxyl groups in natural products and pharmaceuticals, and their versatility as synthetic handles for a wide range of chemical transformations. The stereochemistry of these alcohol moieties is often crucial for the biological activity of the target molecule. For instance, many pharmaceutical drugs are effective in only one enantiomeric form, while the other may be inactive or even harmful.

The development of methods to produce enantiomerically pure compounds, particularly those with multiple stereocenters, is a significant challenge in organic chemistry. Enantiopure diols, possessing two stereogenic centers, are particularly valuable as they allow for the construction of intricate molecular architectures with a high degree of stereocontrol. They can serve as chiral auxiliaries, directing the stereochemical outcome of a reaction, or as key structural motifs within the final target molecule.

Overview of Chiral 1,4-Diols as Versatile Building Blocks

Chiral 1,4-diols are a specific class of diols that have garnered considerable attention as versatile building blocks in asymmetric synthesis. Their synthetic utility is broad, serving as precursors to other valuable chiral structures such as 2,5-disubstituted pyrrolidines and phosphine (B1218219) derivatives, which are themselves important ligands in asymmetric hydrogenation reactions. chemicalbook.com The 1,4-relationship of the hydroxyl groups allows for the formation of five-membered ring systems, a common structural feature in many biologically active compounds and chiral catalysts.

The synthesis of enantiomerically enriched 1,4-diols is an active area of research. chemicalbook.com Strategies often involve the asymmetric reduction of prochiral 1,4-dicarbonyl compounds. chemicalbook.com This can be achieved through catalytic asymmetric transfer hydrogenation or through biocatalytic methods employing enzymes like alcohol dehydrogenases (ADHs). chemicalbook.com These enzymatic reductions are often highly selective, yielding diols with excellent diastereo- and enantiomeric excess under mild reaction conditions. chemicalbook.com

Research Landscape and Strategic Importance of (S)-2-Phenylbutane-1,4-diol

This compound, with its defined stereochemistry at the C2 position, is a strategically important chiral building block. Its phenyl group and two hydroxyl groups offer multiple points for chemical modification, making it a versatile intermediate.

One of the primary applications that underscores the strategic importance of this diol is its role as a precursor in the synthesis of 2-Phenyl-tetrahydrofuran (2-Ph-THF). This transformation is typically achieved through an acid-catalyzed intramolecular cyclization (dehydration). The resulting chiral tetrahydrofuran (B95107) derivative is a valuable structural motif found in various natural products and pharmacologically active compounds.

The synthesis of optically active 2-phenyl-1,4-butanediol (B8762115) itself can be approached through methods such as the catalytic reduction of the corresponding lactone, α-phenyl-γ-butyrolactone. google.comualberta.ca While challenges in achieving high enantioselectivity in some hydrogenation approaches have been noted, the development of more efficient catalytic systems remains an area of interest. ualberta.ca A patent has described a practical method for the reduction of lactones to diols using a Group 8 transition metal complex, which can be applied to the synthesis of optically active 2-phenyl-1,4-butanediol. google.com

The research landscape for this compound is intrinsically linked to the broader field of asymmetric synthesis and the demand for enantiomerically pure building blocks. Its utility is demonstrated not just in the synthesis of heterocyclic compounds like 2-Ph-THF, but also in its potential to be incorporated into more complex molecular frameworks where the specific stereochemistry it imparts is critical for the desired function.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-phenylbutane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-7-6-10(8-12)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDKYMGISZDCIY-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505636 | |

| Record name | (2S)-2-Phenylbutane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61548-77-4 | |

| Record name | (2S)-2-Phenylbutane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Stereoselective Synthesis of S 2 Phenylbutane 1,4 Diol

Chemoenzymatic Approaches to Enantiopure 1,4-Diols

Chemoenzymatic synthesis leverages the high selectivity of enzymes, often in combination with chemical reactions, to produce complex chiral molecules. This approach offers mild reaction conditions and high enantio- and diastereoselectivity. beilstein-journals.org

Biocatalytic Reductions Employing Alcohol Dehydrogenases (ADH)

Alcohol dehydrogenases (ADHs) are highly valuable biocatalysts for the synthesis of chiral alcohols due to their excellent stereoselectivity in reducing prochiral carbonyl compounds. mdpi.comnih.gov The use of ADHs for the preparation of chiral 1,4-diols from 1,4-diketones is a direct and effective method. mdpi.com

Research has demonstrated the versatility of ADHs in producing chiral 1,4-diaryl-1,4-diols, which are structural analogs of 2-phenylbutane-1,4-diol. mdpi.com In a study on the bioreduction of 1,4-diphenylbutane-1,4-dione, the alcohol dehydrogenase from Ralstonia sp. (RasADH), overexpressed in E. coli, was identified as the most active and stereoselective biocatalyst. mdpi.com This enzyme successfully catalyzed the reduction of the bulky diketone to the corresponding (1S,4S)-diol with high conversion and excellent stereoselectivity. mdpi.com Initially, the reaction achieved 56% conversion, yielding the (1S,4S)-1b diol with 98% diastereomeric excess (de) and >99% enantiomeric excess (ee). mdpi.com Extending the reaction time to 48 hours increased the conversion to 82% while maintaining the high selectivity. mdpi.com The study also explored optimizing the cofactor regeneration system and the use of organic co-solvents, finding that a glucose/GDH system and tetrahydrofuran (B95107) (THF) were the best options. mdpi.com

| Time (h) | Co-solvent | Conversion (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 24 | DMSO | 56 | 98 | >99 |

| 48 | DMSO | 82 | 98 | >99 |

| 24 | THF (5% v/v) | 88 | >99 | >99 |

Enzymatic Deracemization and Dynamic Kinetic Asymmetric Transformation (DYKAT) Strategies

Dynamic kinetic asymmetric transformation (DYKAT) is a powerful strategy that combines the kinetic resolution of a racemate with an in-situ racemization of the less reactive enantiomer, allowing for a theoretical yield of 100% of a single desired enantiomer. acs.org This method has been effectively applied to the synthesis of enantiopure diols by coupling enzymatic catalysis with transition metal catalysis. pnas.org

The process typically involves an enzymatic transesterification, often catalyzed by a lipase (B570770) such as Candida antarctica lipase B (CALB), which selectively acylates one enantiomer of the diol. acs.orgnih.gov Simultaneously, a transition metal catalyst, commonly a ruthenium complex, facilitates the racemization (or epimerization) of the unreacted alcohol enantiomer. acs.orgpnas.org This ensures a continuous supply of the enantiomer that is preferred by the enzyme, driving the reaction toward a single, enantiopure acylated product. acs.org This one-pot, two-step reaction has been successfully used for various 1,3- and 1,5-diols, yielding optically pure diacetates. acs.orgpnas.org The combination of lipases (CALB and Pseudomonas cepacia lipase II) and a ruthenium catalyst has proven efficient for these transformations. acs.orgacs.org While a specific application to (S)-2-phenylbutane-1,4-diol is not detailed, the principle is broadly applicable to chiral diols.

Asymmetric Biotransformations in the Production of Chiral Intermediates

The synthesis of a target chiral molecule can be achieved through the creation of a chiral intermediate, which is then chemically converted to the final product. researchgate.net Biotransformations are exceptionally well-suited for producing these enantiomerically pure building blocks. researchgate.netbeilstein-journals.org

For instance, the asymmetric synthesis of aryl methyl carbinols, which are versatile chiral building blocks, has been extensively studied. researchgate.net The bioreduction of a ketone precursor, 4-phenylbutan-2-one, using Lactobacillus kefiri P2, yielded the corresponding chiral alcohol, (R)-4-phenylbutan-2-ol, with 91% ee and in 99% yield. researchgate.net This chiral alcohol serves as a valuable intermediate that can be further elaborated to form compounds like this compound through subsequent chemical steps. Another powerful technique is the asymmetric dihydroxylation of an olefin, which can install two hydroxyl groups with specific stereochemistry, creating a chiral diol intermediate that can be carried forward in a synthetic sequence. beilstein-journals.org

Metal-Catalyzed Asymmetric Synthesis of 1,4-Diols

Transition-metal catalysis provides a robust and efficient platform for the asymmetric synthesis of chiral molecules, including 1,4-diols. These methods often involve the hydrogenation of prochiral precursors using a chiral metal complex.

Asymmetric Hydrogenation of Precursor Compounds

Asymmetric hydrogenation is one of the most direct methods for producing chiral diols from prochiral 1,4-diketones or for the dynamic kinetic resolution of racemic lactones. researchgate.netrsc.org

An iridium-catalyzed asymmetric hydrogenation of racemic α-substituted γ-butyrolactones has been reported for the synthesis of chiral 1,4-diols. rsc.org This method, employing an Ir-SpiroPAP catalyst, was used to produce (R)-2-phenylbutane-1,4-diol from its corresponding lactone with an 80% enantiomeric excess. rsc.org By using the enantiomeric catalyst, (S)-1d, the synthesis of the (S)-enantiomer can be achieved.

Furthermore, highly efficient asymmetric hydrogenation of 1,4-diaryldiketones has been accomplished using chiral iridium complexes. researchgate.net A catalyst system comprising an iridium complex with the f-amphox ligand has been shown to furnish a series of 1,4-diarylbutane-1,4-diols in excellent yields (up to >99%) and with exceptional enantioselectivities (>99.9% ee) and diastereoselectivities (>100:1 dr). researchgate.netrsc.org

| Substrate (Diketone) | Product (Diol) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1,4-diphenylbutane-1,4-dione | (1S,4S)-1,4-diphenylbutane-1,4-diol | 99 | >100:1 | >99.9 |

| 1-(2-fluorophenyl)-4-phenylbutane-1,4-dione | (1S,4S)-1-(2-fluorophenyl)-4-phenylbutane-1,4-diol | 99 | 33:1 | >99.9 |

| 1-(2-methylphenyl)-4-phenylbutane-1,4-dione | (1S,4S)-1-(2-methylphenyl)-4-phenylbutane-1,4-diol | 99 | >100:1 | 99.6 |

Ruthenium-Catalyzed Transformations for Stereocontrol

Ruthenium-based catalysts are versatile tools in asymmetric synthesis, capable of facilitating both hydrogenation and racemization reactions, making them essential for stereocontrol. acs.orgresearchgate.net

In the context of DYKAT, ruthenium complexes are the catalysts of choice for the in-situ racemization of the slower-reacting alcohol enantiomer, working in concert with a resolving enzyme. acs.orgpnas.org This dual catalytic system enables the conversion of a racemic mixture entirely into one stereoisomer. acs.org

Beyond racemization, chiral ruthenium catalysts are highly effective for the direct asymmetric hydrogenation of 1,4-diketones. researchgate.net For example, the catalyst trans-RuCl2[(S)-BINAP)][(S)-Daipen] has been used for the asymmetric hydrogenation of diaryl 1,4-diketones, providing excellent enantio- and diastereoselectivities (up to >99% ee and de). researchgate.net Additionally, chiral ruthenium catalysts bearing 1,2-diamine ligands have been successfully employed in the dynamic kinetic resolution of racemic α-substituted γ-lactones to afford enantiopure 1,4-diols. rsc.org This highlights the dual utility of ruthenium catalysts in modern stereoselective synthesis.

Iridium-Catalyzed Asymmetric Processes

Iridium-catalyzed reactions have emerged as powerful tools for the enantioselective synthesis of chiral molecules. rsc.orgpkusz.edu.cn These methods often exhibit high levels of regio- and enantioselectivity, making them suitable for the synthesis of complex chiral structures. rsc.org

One prominent application is the asymmetric hydrogenation of prochiral ketones and lactones. For instance, the iridium-catalyzed asymmetric hydrogenation of racemic α-substituted lactones via dynamic kinetic resolution (DKR) has been developed to produce a variety of chiral diols with high yields (80–95%) and high enantioselectivity (up to 95% ee) under mild conditions. rsc.orgsemanticscholar.org Specifically, the hydrogenation of racemic α-phenyl-δ-valerolactone using an Ir-SpiroPAP catalyst system can yield chiral diols. rsc.orgnih.gov This methodology was successfully applied to the enantioselective synthesis of (-)-preclamol, a drug candidate for neurological disorders. rsc.orgnih.gov

Iridium-catalyzed asymmetric allylic substitution is another versatile method for constructing C-C and C-heteroatom bonds. rsc.org These reactions typically favor the formation of branched, chiral products from simple, monosubstituted allylic substrates. researchgate.net The use of chiral phosphoramidite (B1245037) ligands with iridium catalysts has routinely achieved regioselectivities greater than 10:1 and enantiomeric excesses in the range of 95-99% ee. researchgate.net This strategy allows for the use of a wide array of nucleophiles, including those that are unstable or volatile when used in aqueous solutions under biphasic conditions. ethz.ch Furthermore, iridium catalysts can facilitate the direct C-C coupling of primary alcohols with simple propargyl ethers to produce γ-hydroxy (Z)-enol silanes with excellent enantioselectivity and complete (Z)-alkene stereoselectivity. nih.gov The resulting adducts can be further transformed; for example, hydrolysis followed by borohydride (B1222165) reduction of (S)-1-phenylbutane-1,4-diol has been reported. nih.gov

Table 1: Iridium-Catalyzed Asymmetric Synthesis of Chiral Diols and Related Compounds

| Catalyst System | Substrate | Product | Yield | Enantioselectivity (ee) | Reference |

| Ir-SpiroPAP | Racemic α-substituted lactones | Chiral diols | 80-95% | Up to 95% | rsc.orgsemanticscholar.org |

| (S)-1d | rac-α-Phenyl-δ-valerolactone (rac-2g) | (S)-2-Phenylpentane-1,5-diol ((S)-3g) | 89% | 93% | rsc.org |

| [Ir(cod)Cl]₂ / (R)-H₈-BINAP | Propargyl ether and primary alcohols | γ-Hydroxy (Z)-enol silanes | High | >90% | nih.gov |

Platinum-Catalyzed Stereoselective Reactions

Platinum-catalyzed reactions represent a significant avenue for the stereoselective synthesis of diols. mdpi.com A notable method is the hydrosilylation of ketones and alkenes, which provides access to chiral alcohols after a subsequent hydrolysis step. doi.org The Chalk-Harrod mechanism is a classic model for understanding platinum-catalyzed hydrosilylation. mdpi.com

One effective strategy involves the enantioselective diboration of monosubstituted alkenes catalyzed by a platinum complex with a chiral phosphonite ligand. organic-chemistry.org Oxidation of the resulting 1,2-bis(boronate) ester intermediate yields a chiral 1,2-diol. organic-chemistry.org For example, the platinum-catalyzed enantioselective diboration of 4-phenyl-1-butene (B1585249) can produce (R)-2,2'-(4-phenylbutane-1,2-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which upon oxidation would yield the corresponding chiral diol. orgsyn.orgorgsyn.org This process has been shown to be scalable and can be performed without the need for a glove box. nih.gov

Furthermore, platinum catalysts have been employed in the asymmetric hydroformylation of olefins, such as styrene, using chiral diphosphite ligands to produce chiral aldehydes, which can be further reduced to the corresponding alcohols. researchgate.net Platinum complexes with chiral ligands have also been used in the asymmetric hydrogenation of α-acetamidocinnamate, achieving high enantioselectivity (up to 99.0% ee) and full conversion. acs.org Additionally, the selective hydrogenation of 2-butyne-1,4-diol (B31916) to 2-butene-1,4-diol (B106632) can be achieved with high selectivity using a silicon carbide-supported platinum catalyst. rsc.org

Table 2: Platinum-Catalyzed Stereoselective Synthesis

| Reaction Type | Catalyst/Ligand | Substrate | Product Type | Enantioselectivity (ee) / Selectivity | Reference |

| Enantioselective Diboration | Pt(dba)₃ / (R,R)-3,5-di-iso-propylphenyl-TADDOL-PPh | 4-Phenyl-1-butene | Chiral 1,2-bis(boronate) ester | 94% ee (after oxidation to diol) | orgsyn.org |

| Asymmetric Hydrogenation | Chiral Platinum Complex | α-Acetamidocinnamate | Chiral amino acid derivative | Up to 99.0% | acs.org |

| Selective Hydrogenation | Pt/SiC | 2-Butyne-1,4-diol | 2-Butene-1,4-diol | ~96% selectivity for BED | rsc.org |

Organocatalytic Strategies for Enantioselective Diol Formation

Organocatalysis has become a cornerstone of asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. researchgate.net Chiral diols themselves, such as BINOL and TADDOL derivatives, are often employed as organocatalysts, leveraging hydrogen bonding and other non-covalent interactions to create a chiral environment. nih.gov These catalysts can activate substrates through the formation of transient species. nih.govscienceopen.com

A key strategy is the enantioselective acylation, silylation, or oxidative desymmetrization of meso-diols. rsc.org For instance, chiral diamine catalysts can facilitate the enantioselective monobenzoylation of meso-1,4-diols. rsc.org Similarly, peptide-based organocatalysts containing an aminoxyl radical have been used for the oxidative desymmetrization of meso-1,4-diols to produce enantioenriched lactones. rsc.org

The asymmetric aldol (B89426) reaction is another powerful tool in organocatalysis for forming C-C bonds with high stereocontrol. A novel strategy for synthesizing enantiomerically pure 1,3-diols involves an asymmetric aldol reaction catalyzed by a proline-derived organocatalyst in the presence of Cu(OTf)₂ as an additive, followed by reduction of the resulting 1,3-keto alcohols. acs.org This method has demonstrated the ability to achieve enantiomeric excesses of over 99%. acs.org

Multicomponent and Cascade Reactions for Direct Access to this compound and Related Scaffolds

Multicomponent and cascade reactions offer an efficient approach to building molecular complexity from simple starting materials in a single pot. The Petasis reaction, a multicomponent reaction between an α-hydroxy aldehyde, an organoboronic acid, and an amine, can be rendered enantioselective using chiral diol catalysts. nih.gov

While direct multicomponent syntheses of this compound are not extensively detailed, related strategies point to the potential of such approaches. For instance, nickel-catalyzed asymmetric diarylation of vinylarenes provides a route to chiral α,α,β-triarylated ethane (B1197151) scaffolds, which are present in numerous biologically active molecules. bohrium.comnih.gov This method avoids the need for stoichiometric organometallic reagents by using aryl bromides under reducing conditions. bohrium.comnih.gov

Synthesis from Chiral Pool Precursors for this compound and Analogues

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. While specific examples detailing the synthesis of this compound from a chiral pool precursor are not prevalent in the provided search results, the synthesis of related chiral diols and their precursors from natural optically pure compounds like D-tartaric acid, L-malic acid, and L-phenylalanine derivatives is a well-established strategy. sorbonne-universite.fr This approach can be advantageous in terms of cost and scalability.

Stereoselective Dihydroxylation Methodologies Applicable to Phenyl-Substituted Alkenes

The dihydroxylation of alkenes is a fundamental transformation for preparing 1,2-diols. rsc.org The Sharpless asymmetric dihydroxylation is a widely used method for the enantioselective synthesis of diols from olefins, employing osmium tetroxide in the presence of a chiral ligand. rsc.orgacs.org This method is applicable to a wide range of alkenes, including phenyl-substituted alkenes (vinylarenes). bohrium.comrsc.org

Recent advancements include the development of electrochemically driven stereoselective dihydroxylation methods. One such strategy allows for the synthesis of protected syn-1,2-diols from vinylarenes and N,N-dimethylformamide (DMF) without the need for transition metal catalysts or external oxidizing agents. rsc.org Mechanistic studies suggest that this reaction proceeds via electrooxidation of the olefin, followed by nucleophilic attack of DMF. rsc.org

Synthesis of Specific Phenyl-Substituted Butane-1,4-diol Isomers

The synthesis of specific diastereomers of phenyl-substituted butane-1,4-diols often relies on stereoselective reduction or addition reactions. For example, the stereoselective reduction of 1,4-diaryl-1,4-diones to the corresponding diols can be achieved using alcohol dehydrogenases. mdpi.com

A highly stereoselective Henry reaction has been utilized in the synthesis of the fosamprenavir (B192916) precursor (2S,3R)-N-tert-butyloxycarbonyl-2-amino-3-hydroxy-1-phenyl-4-nitrobutane and its 2S,3S diastereomer from N-tert-butyloxycarbonyl-(S)-phenylalaninal and nitromethane. sorbonne-universite.fr This reaction, catalyzed by a copper(II) acetate (B1210297) complex with a chiral ligand, provides access to specific diastereomers with high selectivity. sorbonne-universite.fr Although not directly synthesizing 2-phenylbutane-1,4-diol, this demonstrates the power of catalytic methods to control the formation of specific isomers of phenyl-substituted butanes with multiple stereocenters.

Furthermore, the iridium-catalyzed asymmetric hydrogenation of racemic α-phenyl-γ-butyrolactone has been reported to produce (R)-2-phenylbutane-1,4-diol. rsc.org This highlights a direct route to a specific enantiomer of this diol.

Chemical Transformations and Derivatization of S 2 Phenylbutane 1,4 Diol

Formation of Chiral Esters and Protecting Group Strategies

The presence of two hydroxyl groups in (S)-2-Phenylbutane-1,4-diol allows for the formation of chiral esters, which are important intermediates in the synthesis of complex molecules. The differential reactivity of the primary and benzylic secondary hydroxyl groups can be exploited for selective esterification.

Protecting group strategies are crucial when manipulating polyfunctional molecules like this compound. The choice of protecting group depends on the desired reaction sequence and the need for selective deprotection. For diols, common protecting groups include acetals and silyl (B83357) ethers. bham.ac.ukuchicago.eduorganic-chemistry.org The primary hydroxyl group is generally more reactive towards sterically demanding protecting groups like tert-butyldimethylsilyl (TBDMS) chloride, allowing for selective protection. tuni.fi This selective protection enables subsequent reactions to be carried out on the remaining free secondary hydroxyl group.

Key Considerations for Protecting Group Strategies:

Selective Protection: Exploiting the inherent reactivity differences between the primary and secondary hydroxyl groups.

Orthogonal Protection: Employing protecting groups that can be removed under different conditions, allowing for sequential manipulation of the hydroxyl groups. uchicago.eduorganic-chemistry.org

Stability: The protecting group must be stable to the reaction conditions of subsequent steps. uchicago.edu

Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and straightforward. uchicago.edu

Interactive Table: Protecting Groups for Diols

| Protecting Group | Reagents for Introduction | Conditions for Removal | Selectivity |

| Acetonide | Acetone or 2,2-dimethoxypropane, acid catalyst | Aqueous acid | Generally protects 1,2- and 1,3-diols |

| Benzylidene Acetal | Benzaldehyde, acid catalyst | Catalytic hydrogenation, mild acid | Can show selectivity for 1,3-diols |

| Silyl Ethers (e.g., TBDMS, TIPS) | Silyl chloride (e.g., TBDMSCl), base (e.g., imidazole) | Fluoride source (e.g., TBAF) | Primary hydroxyls are generally more reactive |

Synthesis of Sulfonate Derivatives as Activated Intermediates

The hydroxyl groups of this compound can be converted into sulfonate esters, such as tosylates (OTs) and mesylates (OMs), to transform them into good leaving groups for nucleophilic substitution and elimination reactions. tuni.fimasterorganicchemistry.com This transformation is typically achieved by reacting the diol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine. tuni.fimasterorganicchemistry.com

The formation of sulfonate esters generally proceeds without affecting the stereochemistry at the chiral center. masterorganicchemistry.com Given the different steric environments of the two hydroxyl groups, selective sulfonation of the primary hydroxyl group can often be achieved. These activated intermediates are pivotal for introducing a variety of nucleophiles into the molecule.

Common Sulfonate Derivatives:

Tosylates (OTs): Derived from p-toluenesulfonic acid.

Mesylates (OMs): Derived from methanesulfonic acid.

Triflates (OTf): Derived from trifluoromethanesulfonic acid, and are exceptionally good leaving groups. tuni.fi

Interactive Table: Sulfonylation of Alcohols

| Sulfonate Ester | Reagent | Typical Base | Leaving Group Ability |

| Tosylate (OTs) | p-Toluenesulfonyl chloride (TsCl) | Pyridine | Excellent |

| Mesylate (OMs) | Methanesulfonyl chloride (MsCl) | Pyridine, Triethylamine | Excellent |

| Triflate (OTf) | Trifluoromethanesulfonic anhydride (B1165640) (Tf2O) | Pyridine | Exceptional |

Selective Oxidation Reactions of Hydroxyl Groups within Diol Structures

The selective oxidation of one of the hydroxyl groups in this compound is a key transformation that can lead to the formation of valuable synthetic intermediates like hydroxy aldehydes, hydroxy ketones, or lactones. The benzylic secondary alcohol is generally more susceptible to oxidation than the primary alcohol.

Various oxidizing agents can be employed to achieve selective oxidation. For instance, electrochemical oxidation has been shown to be a viable method for the selective oxidation of the benzylic alcohol in 1-phenylbutane-1,4-diol. nih.gov Another common transformation is the oxidative lactonization of 1,4-diols to form γ-lactones. nih.govacs.org This can be achieved using reagents like chromium trioxide-pyridine complex or biocatalytic systems. nih.govacs.org The reaction is thought to proceed through an intermediate hemiacetal which is then further oxidized to the lactone. acs.org

Examples of Selective Oxidation:

Oxidation to Lactones: 1,4-diols can be oxidized to γ-lactones using various methods, including biocatalytic oxidation and systems like NaBrO2/Alumina. nih.govtandfonline.com

TEMPO-based Oxidation: The use of TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) in combination with a co-oxidant like [bis(acetoxy)iodo]benzene (BAIB) allows for the chemoselective oxidation of 1,5-diols to δ-lactones. researchgate.net

Oxoammonium Salts: Oxoammonium salts, such as 4-acetamido-TEMPO+ BF4−, can be used for the oxidation of terminal diols, with the product distribution (lactone vs. dialdehyde) depending on the chain length. rsc.org

Interactive Table: Oxidation of Diols

| Reagent System | Product Type | Comments |

| CrO3-pyridine | γ-Lactone | Effective for 1,4-diols |

| Biocatalytic (e.g., ADH) | Lactone | Mild conditions, high selectivity |

| NaBrO2/Alumina | Lactone | Environmentally friendly conditions |

| TEMPO/BAIB | δ-Lactone | Highly chemoselective for 1,5-diols |

| Oxoammonium salt | Lactone or Dialdehyde | Product depends on diol chain length |

Nucleophilic Substitution Reactions and Their Stereochemical Implications

Once one of the hydroxyl groups of this compound is converted into a good leaving group, such as a sulfonate ester, it becomes susceptible to nucleophilic substitution. These reactions are fundamental for introducing new functional groups and building molecular complexity.

The stereochemical outcome of the substitution reaction is a critical consideration. If the substitution occurs at the chiral center (the secondary carbon), it often proceeds with an inversion of configuration, a phenomenon known as the Walden inversion. libretexts.org This is characteristic of an SN2 reaction mechanism. The direct substitution of underivatized alcohols can also be achieved using specific catalytic systems, which may proceed through an SN2-type pathway, thus leading to high enantiospecificity. diva-portal.org

Factors Influencing Nucleophilic Substitution:

Nature of the Leaving Group: Better leaving groups (e.g., triflates, tosylates) facilitate the reaction. tuni.fi

Nucleophile: The strength and steric bulk of the nucleophile affect the reaction rate and mechanism.

Solvent: Polar aprotic solvents generally favor SN2 reactions.

Reaction Mechanism: The mechanism (SN1 or SN2) determines the stereochemical outcome. SN2 reactions at a chiral center typically result in inversion of configuration. libretexts.org

Functionalization of the Phenyl Moiety and Hydroxyl Groups for Diversification

Further diversification of the this compound scaffold can be achieved by functionalizing the phenyl ring and the hydroxyl groups. The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce substituents that can modulate the molecule's electronic and steric properties. The positions of substitution (ortho, meta, para) will be directed by the existing alkyl substituent.

The hydroxyl groups can be derivatized in numerous ways beyond ester and sulfonate formation. They can be converted to ethers, carbamates, or used as initiating points for polymerization. Dehydrogenative coupling reactions catalyzed by transition metals, such as ruthenium, can be used to functionalize alcohols. researchgate.net For example, the reaction of diols with amines can lead to the formation of N-substituted pyrroles. researchgate.net

Strategies for Diversification:

Electrophilic Aromatic Substitution: Introduction of functional groups onto the phenyl ring.

Ether Formation: Williamson ether synthesis or other methods to convert hydroxyl groups to ethers.

Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions involving the phenyl ring (after conversion to a halide or triflate) or functionalization of the hydroxyl groups.

Applications of S 2 Phenylbutane 1,4 Diol in Complex Molecular Synthesis and Materials Science

Role as a Chiral Building Block for Enantiopure Heterocycles

The defined stereocenter in (S)-2-Phenylbutane-1,4-diol makes it an excellent starting material for the synthesis of enantiomerically pure heterocyclic compounds. The 1,4-diol moiety can be readily converted into other functional groups, such as dihalides or dimesylates, creating electrophilic centers that are susceptible to cyclization reactions with appropriate nucleophiles.

The pyrrolidine ring is a fundamental structural motif found in numerous biologically active compounds and natural products. researchgate.netnih.gov this compound serves as a competent precursor for the synthesis of chiral 3-phenylpyrrolidines. A common synthetic strategy involves a double nucleophilic substitution reaction. The diol is first converted into a derivative with two good leaving groups, such as a dimesylate. Subsequent reaction with a primary amine leads to a cyclization cascade, forming the pyrrolidine ring while preserving the original stereochemistry at the phenyl-substituted carbon. This method provides a reliable route to enantiopure pyrrolidines that are valuable intermediates in drug discovery. organic-chemistry.org

| Precursor | Key Transformation | Product | Significance |

| This compound | 1. Mesylation/Tosylation2. Cyclization with R-NH₂ | (S)-3-Phenyl-N-alkyl-pyrrolidine | Access to enantiopure pyrrolidine scaffolds. researchgate.netnih.gov |

Piperidine and morpholine rings are prevalent scaffolds in medicinal chemistry, appearing in a wide array of pharmaceutical agents. pharmjournal.ruresearchgate.netresearchgate.net The synthetic utility of this compound can be extended to the preparation of these six-membered heterocycles, although it requires chain extension or fragmentation-recombination strategies. For instance, the diol can be selectively oxidized and elaborated to form a 1,5-aminoalcohol or a related precursor, which can then be cyclized to form a chiral piperidine derivative. nih.gov

Similarly, for morpholine synthesis, the diol can undergo transformations to introduce a second heteroatom. A potential pathway involves converting the diol into an epoxide, followed by ring-opening with an amino alcohol and subsequent cyclization to yield a chiral morpholine derivative. The presence of the phenyl group and the fixed stereochemistry from the starting diol are critical for producing specific, single-enantiomer products. nih.gov

Beyond common heterocycles, this compound can be used to construct more complex and unique chiral scaffolds. researchgate.net Its structure is suitable for creating rigid, stereochemically defined frameworks that can serve as cores for larger molecules or as chiral ligands. For example, the diol can be a precursor for synthesizing chiral cyclobutanes, which are present in various biologically active compounds. nih.gov The 1,4-relationship of the hydroxyl groups allows for intramolecular cyclization strategies that can lead to the formation of strained ring systems, where the stereochemistry is controlled by the starting material.

Contributions to the Synthesis of Biologically Active Compounds and Pharmaceutical Intermediates

The primary value of this compound in this context lies in its role as an early-stage intermediate for molecules with potential therapeutic applications. researchgate.netnih.gov The chiral heterocycles synthesized from this diol, such as pyrrolidines and piperidines, are core components of many FDA-approved drugs. researchgate.net By providing an efficient route to enantiomerically pure versions of these scaffolds, the diol facilitates the synthesis of single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts. The synthesis of complex bioactive molecules often relies on the availability of such versatile chiral building blocks to introduce key stereocenters early in the synthetic sequence. mdpi.commdpi.com

Utilization as a Chiral Ligand or Auxiliary in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool in modern chemistry that relies on the use of chiral catalysts to produce an excess of one enantiomer of a product. nih.govchemrxiv.org this compound is an ideal scaffold for the design of C₂-symmetric and non-symmetric chiral ligands. The two hydroxyl groups can be readily functionalized, for example, by converting them into phosphine (B1218219) moieties to create chiral diphosphine ligands. nih.gov These ligands can then be coordinated to a transition metal (e.g., rhodium, palladium, or iridium) to form a catalyst for reactions like asymmetric hydrogenation or allylic alkylation. mdpi.com

The stereochemical outcome of the catalyzed reaction is directed by the chiral environment created by the ligand. The (S)-configuration and the bulky phenyl group of the diol backbone impose specific spatial constraints on the metal's coordination sphere, enabling high levels of enantioselectivity. mdpi.com

| Ligand Type | Potential Catalytic Application | Metal Center |

| Chiral Diphosphine | Asymmetric Hydrogenation | Rhodium, Ruthenium |

| Chiral Diamine | Asymmetric Transfer Hydrogenation | Iridium, Rhodium |

| Chiral Phosphoramidite (B1245037) | Asymmetric Conjugate Addition | Copper, Rhodium |

Integration into Polymer Science and Advanced Materials Development

In materials science, the incorporation of chiral units into polymer backbones can lead to materials with unique properties, such as chiroptical activity, the ability to form helical structures, or utility as chiral stationary phases for enantioselective separations. This compound can function as a chiral monomer in polymerization reactions. wikipedia.org

For example, it can be used in place of standard diols like 1,4-butanediol in the synthesis of polyesters or polyurethanes. The resulting polymers would possess chiral centers regularly spaced along the polymer chain. The presence of the phenyl group would also influence the material's physical properties, such as increasing its glass transition temperature (Tg) and modifying its solubility and mechanical strength. Furthermore, the incorporation of deuterium in place of hydrogen in such molecules can alter the photophysical characteristics of resulting materials. rsc.org

Mechanistic Investigations and Computational Studies Pertaining to S 2 Phenylbutane 1,4 Diol Chemistry

Elucidation of Reaction Mechanisms in Stereoselective Transformations

The elucidation of reaction mechanisms for stereoselective transformations involving (S)-2-phenylbutane-1,4-diol would likely involve a combination of experimental techniques. These could include:

In-situ Spectroscopy: Techniques such as NMR and IR spectroscopy could be employed to identify and characterize reaction intermediates, providing insight into the reaction pathway.

Isotope Labeling Studies: The use of isotopically labeled reagents can help to trace the path of atoms throughout a reaction, confirming bond-forming and bond-breaking steps.

Non-linear Effect Studies: These studies can provide information about the aggregation state of catalysts and the nature of the active catalytic species.

For the synthesis of chiral 1,4-diols, various stereoselective methods have been developed. For instance, the dihydroxylation of alkenes is a common route. organic-chemistry.org The mechanism of such reactions, especially when catalyzed by transition metals with chiral ligands, is crucial for understanding the origin of stereoselectivity. While specific studies on the formation of this compound are not readily found, the general mechanisms for asymmetric dihydroxylation would be the starting point for such an investigation.

Understanding Chiral Induction and Stereocontrol Principles in Diol Synthesis

The synthesis of a specific stereoisomer like this compound relies on the principles of chiral induction and stereocontrol. This can be achieved through several strategies:

Substrate Control: The existing stereochemistry in a starting material can direct the formation of new stereocenters.

Auxiliary Control: A chiral auxiliary attached to the substrate can control the stereochemical outcome of a reaction, after which the auxiliary is removed.

Reagent Control: The use of a chiral reagent that selectively reacts to form one stereoisomer.

Catalyst Control: A chiral catalyst can create a chiral environment around the substrate, leading to the preferential formation of one enantiomer. This is a highly sought-after method due to the use of substoichiometric amounts of the chiral source.

In the context of 1,4-diols, remote stereocontrol, where an existing stereocenter influences the formation of a new one at a distance, is a key concept. nih.gov For the synthesis of this compound, controlling the stereochemistry at the C2 position is paramount. This could potentially be achieved through the asymmetric reduction of a corresponding keto-alcohol or through the conjugate addition to a chiral precursor. nih.gov The precise interactions between the substrate and the chiral catalyst or reagent in the transition state are what govern the stereochemical outcome.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for investigating reaction mechanisms and understanding the origins of stereoselectivity. Density Functional Theory (DFT) is a commonly employed method for modeling reaction pathways and transition states. For this compound, computational studies could be used to:

Model Transition State Geometries: By calculating the energies of the transition states leading to the (S) and (R) enantiomers, the enantioselectivity of a reaction can be predicted. The lower the energy of a transition state, the faster the reaction pathway, and thus the major product can be determined.

Analyze Non-covalent Interactions: In many stereoselective reactions, non-covalent interactions such as hydrogen bonding, steric repulsion, and π-stacking play a crucial role in differentiating between diastereomeric transition states. Computational models can visualize and quantify these interactions.

Predict Catalyst-Substrate Interactions: Modeling the interaction of a substrate with a chiral catalyst can help in understanding how the catalyst creates a chiral environment and directs the stereochemical outcome.

While specific computational studies on this compound are not prevalent, the methodologies are well-established for other chiral molecules. nih.gov

Kinetic Studies of this compound Formation and Subsequent Reactions

Kinetic studies are essential for understanding the rates of chemical reactions and for optimizing reaction conditions. For the formation of this compound, kinetic studies could involve:

Monitoring Reaction Progress: By taking samples at various time points and analyzing the concentration of reactants, intermediates, and products, the rate law for the reaction can be determined. This provides information about the order of the reaction with respect to each component.

Determining Activation Parameters: By studying the effect of temperature on the reaction rate, activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be calculated. These parameters provide further insight into the nature of the transition state.

Advanced Analytical Techniques for Characterization and Purity Assessment of S 2 Phenylbutane 1,4 Diol

Chromatographic Methods for Enantiomeric Excess Determination, e.g., Chiral HPLC

Determining the enantiomeric excess (ee) is fundamental in the analysis of chiral compounds. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers and quantifying their relative amounts. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to different retention times and, thus, their separation.

For the analysis of chiral diols, various chiral columns are available. The selection of the appropriate column and mobile phase is critical for achieving successful separation. For instance, polysaccharide-based CSPs, such as those found in Daicel Chiralcel and Chiralpak columns, are often effective. The mobile phase typically consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol. rsc.org By carefully optimizing the mobile phase composition and flow rate, baseline separation of the enantiomers can be achieved.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. This quantitative analysis is essential for quality control in asymmetric synthesis, ensuring that the desired enantiomer is produced with high purity.

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Excess Determination

| Parameter | Example Condition 1 | Example Condition 2 |

|---|---|---|

| Column | Daicel Chiralpak AD-3 | Daicel Chiralcel IF |

| Mobile Phase | n-hexane: i-PrOH = 90:10 | n-hexane: i-PrOH = 88:12 |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 210 nm | UV at 210 nm |

| Temperature | 30 °C | 30 °C |

| Retention Time (Major) | 9.60 min | 8.85 min |

| Retention Time (Minor) | 10.82 min | 9.61 min |

Note: The data in this table is illustrative and based on typical conditions for similar compounds. Actual retention times may vary. rsc.org

Spectroscopic Characterization, including NMR, IR, and High-Resolution Mass Spectrometry (HRMS)

Spectroscopic techniques provide detailed information about the molecular structure of (S)-2-Phenylbutane-1,4-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR spectra provide information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key signals for this compound would include multiplets for the aromatic protons of the phenyl group, signals for the methine proton adjacent to the phenyl group, and signals for the methylene (B1212753) protons of the butane (B89635) chain and the hydroxyl protons.

¹³C NMR spectra reveal the number of distinct carbon environments. The spectrum of this compound would show characteristic signals for the aromatic carbons, the benzylic carbon, and the carbons bearing the hydroxyl groups.

Table 2: Predicted NMR Data for 2-Phenylbutane-1,4-diol

| NMR Type | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H NMR | 7.20-7.40 (m) | Aromatic protons (C₆H₅) |

| ~4.70 (m) | CH-Ph | |

| ~3.60-3.80 (m) | CH₂OH | |

| ~1.80-2.10 (m) | CH₂ | |

| Variable | OH protons | |

| ¹³C NMR | ~144 | Quaternary aromatic carbon |

| ~128.5 | Aromatic CH | |

| ~127.5 | Aromatic CH | |

| ~126.0 | Aromatic CH | |

| ~65 | CH₂OH | |

| ~63 | CH₂OH | |

| ~45 | CH-Ph |

Note: This is a generalized prediction. Actual chemical shifts can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, and C=C stretching vibrations for the phenyl ring.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. researchgate.net This technique is crucial for confirming the molecular formula of this compound (C₁₀H₁₄O₂) and distinguishing it from other isomers.

Chiroptical Methods for Stereochemical Assignment and Optical Rotation

Chiroptical methods are essential for determining the stereochemistry of chiral molecules as they respond differently to polarized light. nih.gov

Optical Rotation: A fundamental chiroptical property is optical rotation, which is the rotation of the plane of plane-polarized light by a chiral substance. The specific rotation, [α]D, is a characteristic physical constant for a chiral compound under specific conditions (temperature, solvent, concentration, and wavelength). The sign of the rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory. While the sign of rotation is used for characterization, it does not directly reveal the absolute (R/S) configuration without comparison to a known standard or theoretical calculations. nih.gov

Table 3: Optical Rotation Data

| Compound | Specific Rotation [α]D | Conditions |

|---|

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum can be used to determine the absolute configuration of a molecule by comparing the experimental spectrum to a theoretically calculated spectrum for a known configuration. This is a powerful, non-empirical method for stereochemical assignment. nih.gov

Crystallographic Analysis of Diol Derivatives for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. However, obtaining single crystals of a diol suitable for X-ray analysis can be challenging, as diols are often oils or low-melting solids.

A common strategy to overcome this is to convert the diol into a crystalline derivative. nih.gov This can be achieved by reacting the diol with a chiral or achiral reagent to form an ester, urethane, or other derivative that is more likely to crystallize. For instance, reacting the diol with a heavy-atom-containing reagent can facilitate the determination of the absolute configuration using anomalous dispersion effects. Once a suitable crystal of the derivative is obtained, X-ray diffraction analysis can provide an unambiguous assignment of the absolute configuration of the original diol. nih.gov

Future Prospects and Research Challenges in S 2 Phenylbutane 1,4 Diol Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The current synthetic routes to (S)-2-Phenylbutane-1,4-diol, while effective, often rely on multi-step processes that can be resource-intensive. A primary challenge and a significant area for future research lie in the development of more efficient and sustainable synthetic strategies. Green chemistry principles will be central to this endeavor, emphasizing the use of renewable starting materials, reduction of waste, and employment of environmentally benign reagents and solvents.

Biocatalysis and chemoenzymatic approaches are particularly promising avenues. The use of enzymes, either as isolated catalysts or within whole-cell systems, offers the potential for high enantioselectivity under mild reaction conditions, thereby reducing energy consumption and the need for protecting groups. Future work will likely focus on identifying and engineering novel enzymes with enhanced activity and stability for the specific synthesis of this compound.

| Synthesis Strategy | Key Advantages | Research Focus |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering, optimization of reaction media. |

| Chemoenzymatic Synthesis | Combines the selectivity of enzymes with the versatility of chemical catalysis. | Development of one-pot tandem reactions, catalyst compatibility. |

| Use of Renewable Feedstocks | Reduces reliance on petrochemicals, improves sustainability. | Conversion of biomass-derived materials into suitable precursors. |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Atom Economy

Achieving high levels of stereoselectivity and atom economy are paramount in modern organic synthesis. The development of novel catalytic systems for the synthesis of this compound is a critical research frontier. This includes the design of new chiral ligands for metal-catalyzed reactions and the exploration of organocatalysis.

Future research will likely focus on the development of catalysts that can achieve high turnover numbers and frequencies, leading to more efficient processes. Furthermore, the design of catalysts that operate with high atom economy, minimizing the formation of byproducts, will be a key objective. This could involve the development of catalytic systems for asymmetric hydrogenation, dihydroxylation, or other transformations that directly install the desired stereochemistry.

| Catalytic System | Advantages | Research Challenges |

| Homogeneous Catalysis | High activity and selectivity, well-defined active sites. | Catalyst recovery and recycling, metal contamination of products. |

| Heterogeneous Catalysis | Ease of separation and reuse, potential for continuous processes. | Lower activity and selectivity compared to homogeneous counterparts. |

| Organocatalysis | Metal-free, often less sensitive to air and moisture. | Catalyst loading, development of more active and selective catalysts. |

Expanding the Scope of Applications in Emerging Fields of Chemical Biology and Materials Science

While this compound is a recognized chiral building block, its application in emerging fields such as chemical biology and materials science remains largely unexplored. The unique stereochemistry and functional groups of this diol make it an attractive candidate for the development of novel bioactive molecules and advanced materials.

In chemical biology, this compound could serve as a scaffold for the synthesis of probes to study biological processes or as a component of new drug candidates. Its chirality could be crucial for specific interactions with biological targets.

In materials science, the incorporation of this compound into polymers could lead to the development of new chiral materials with unique optical, mechanical, or recognition properties. For example, it could be used to create chiral liquid crystals, enantioselective separation media, or biodegradable polymers with tailored properties.

Integration of this compound Synthesis into Cascade and Flow Chemistry Processes

Flow chemistry, the continuous processing of chemical reactions in a reactor, provides benefits such as improved heat and mass transfer, enhanced safety, and the potential for automation and process control. The development of robust and efficient flow processes for the synthesis of this compound will be a key enabler for its larger-scale production and application. Combining cascade reactions with flow chemistry presents a particularly powerful approach for creating highly efficient and sustainable synthetic routes.

| Process Technology | Key Benefits | Future Research Directions |

| Cascade Reactions | Increased efficiency, reduced waste, simplified workup. | Design of novel multi-step, one-pot syntheses. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Development of immobilized catalysts and integrated purification steps. |

| Integrated Cascade-Flow Processes | Synergistic benefits of both approaches for optimal efficiency. | Optimization of reaction conditions and reactor design. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.